2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid
Description
2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid is a synthetic organic compound featuring a piperidine core substituted at the 1-position with a thiophene-2-sulfonyl group and at the 2-position with an acetic acid moiety. This structure combines the conformational flexibility of the piperidine ring with the electron-withdrawing properties of the sulfonyl group and the carboxylic acid's polarity, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation.
Key structural attributes:
- Piperidine ring: Provides a rigid scaffold for substituent placement.
- Acetic acid moiety: Contributes to solubility and bioactivity via ionization.
Properties
IUPAC Name |
2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S2/c13-10(14)8-9-4-1-2-6-12(9)18(15,16)11-5-3-7-17-11/h3,5,7,9H,1-2,4,6,8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEYEHKIQYCSJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)O)S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid typically involves the following steps:
Formation of Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving amines and carbonyl compounds.
Introduction of Thiophene-2-ylsulfonyl Group: The thiophene ring is introduced via sulfonylation reactions, where thiophene is reacted with sulfonyl chlorides under basic conditions.
Attachment of Acetic Acid Moiety: The acetic acid group is attached through esterification or amidation reactions, often using acetic anhydride or acyl chlorides.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions for yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Acyl chlorides or anhydrides are used for esterification or amidation reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Various substituted piperidines.
Substitution: Esters or amides of the acetic acid moiety.
Scientific Research Applications
2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are involved in various biological pathways.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Containing Analogs
a) Thiophene-2-acetic Acid (CAS: 1918-77-0)
- Structure : Lacks the piperidine and sulfonyl groups; simpler thiophene-acetic acid backbone.
- Properties : MP 63–67°C, soluble in hot water and oxygenated solvents.
- Applications : Precursor for drugs like cefalotin and ketotifen.
- Comparison : The absence of the piperidine-sulfonyl group in thiophene-2-acetic acid reduces conformational rigidity and electronic complexity, limiting its utility in targeted enzyme inhibition compared to the target compound.
b) 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic Acid
Piperidine-Acetic Acid Derivatives
a) 2-(1-(4-Arylphenyl)piperidin-4-yl)acetic Acids (9a–9d)
- Synthesis: Prepared via nucleophilic substitution of 2-(piperidin-4-yl)acetic acid with aryl halides (e.g., 4′-fluoroacetophenone for 9a).
- Key Data: Compound Substituent Yield 9a 4-Acetyl 45% 9b 4-Cyano 65% 9c 4-(Boc) 39% 9d 2-Bromo-4-(methoxycarbonyl) N/A
Comparison : These derivatives lack the thiophene-sulfonyl group but share the piperidine-acetic acid core. Their biological activity (e.g., soluble epoxide hydrolase inhibition) suggests that substituents on the piperidine nitrogen critically influence target engagement.
b) (R)-(1-Fmoc-piperidin-2-yl)acetic Acid (CAS: 193693-63-9)
Structural and Functional Analysis
Electronic Effects
- Sulfonyl Group: In the target compound, the sulfonyl group increases acidity of the acetic acid (pKa ~3–4) compared to non-sulfonated analogs (pKa ~4.5–5).
- Thiophene vs. Aryl Substituents : Thiophene’s aromaticity and sulfur atom may enhance π-π stacking and metal coordination, as seen in related thiophene derivatives.
Biological Activity
2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid, identified by its CAS number 1396815-45-4, is a compound that has garnered attention for its potential therapeutic applications, particularly as an inhibitor of the enzyme microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme plays a crucial role in the biosynthesis of prostaglandin E2 (PGE2), which is involved in various pathological conditions, including cancer and inflammation.
The molecular formula of this compound is , with a molecular weight of approximately 347.90 g/mol. The compound features a piperidine ring substituted with a thiophenesulfonyl group, which contributes to its biological activity.
Research indicates that this compound acts as a selective inhibitor of mPGES-1. This inhibition leads to a reduction in PGE2 production, thereby potentially mitigating inflammation and cancer cell proliferation. The compound has shown promising results in vitro, particularly against A549 lung cancer cell lines, where it induced cell cycle arrest and apoptosis at specific concentrations .
Inhibitory Activity Against mPGES-1
The compound has been evaluated for its inhibitory effects on mPGES-1 through various assays:
- IC50 Values : The most potent derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibitory activity against mPGES-1.
| Compound | IC50 (µM) | Effect on Cell Cycle |
|---|---|---|
| 1c | 3.5 | G0/G1 arrest at 24h |
| 2c | 4.0 | Increased subG0/G1 at 48h and 72h |
These results suggest that the compound not only inhibits mPGES-1 but also affects cellular processes critical for tumor growth .
Antimicrobial Activity
In addition to its anti-inflammatory properties, derivatives of this compound have been tested for antimicrobial activity. A study reported significant efficacy against various pathogens, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL for certain derivatives . This suggests potential applications in treating infections alongside its anti-inflammatory effects.
Case Studies and Applications
Recent studies have highlighted the therapeutic potential of this compound in various contexts:
- Cancer Therapy : The inhibition of mPGES-1 by this compound may provide a dual approach in cancer treatment by reducing inflammation and directly affecting tumor cell viability.
- Inflammatory Disorders : Given its mechanism of action targeting PGE2 synthesis, this compound could be beneficial in managing conditions like arthritis and other inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the critical synthetic steps for preparing 2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid?
- Methodological Answer : The synthesis typically involves:
- Sulfonylation : Reacting piperidine derivatives with thiophene-2-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, nitrogen atmosphere) to introduce the sulfonyl group .
- Acetic Acid Functionalization : Coupling the sulfonylated piperidine with a bromoacetic acid derivative via nucleophilic substitution, requiring bases like triethylamine to deprotonate intermediates .
- Purification : Column chromatography or recrystallization (using solvents like ethanol/water mixtures) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Q. Which analytical techniques are essential for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonyl group integration (δ ~3.5–4.0 ppm for piperidine protons; δ ~130–140 ppm for thiophene carbons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~329.06) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) .
Q. What functional groups influence the compound’s reactivity?
- Methodological Answer :
- Sulfonyl Group : Enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or alcohols) .
- Carboxylic Acid : Participates in salt formation (e.g., with NaOH) or esterification (via Fischer-Speier reaction with alcohols and H2SO4) .
- Piperidine Ring : Undergoes ring-opening under strong acidic/basic conditions; monitor pH during reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Temperature Control : Maintain sulfonylation at 0–5°C to minimize side reactions (e.g., over-sulfonation) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) for esterification steps to reduce reaction time .
- Computational Modeling : Use density functional theory (DFT) to predict transition states and optimize solvent polarity (e.g., ε ~4–8 for dichloromethane) .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Answer :
- Batch Consistency Analysis : Compare HPLC purity (>95%) and stereochemical integrity (via chiral chromatography) between batches .
- Target Validation : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity variations to biological targets (e.g., cyclooxygenase-2) .
- Meta-Analysis : Aggregate data from multiple assays (e.g., IC50 in enzyme inhibition vs. cell-based assays) to identify outliers .
Q. How can computational methods guide derivative design for enhanced pharmacological activity?
- Methodological Answer :
- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with bioactivity using partial least squares regression .
- ADMET Prediction : Use SwissADME to optimize logP (target ~2–3) and reduce hepatotoxicity risks .
- Fragment-Based Design : Replace thiophene with bioisosteres (e.g., furan) while preserving sulfonyl group geometry .
Q. What experimental approaches resolve conflicting spectroscopic data?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping proton signals in the piperidine ring .
- X-ray Crystallography : Obtain single-crystal structures to confirm absolute configuration (e.g., CCDC deposition) .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carboxylate carbon shifts in NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
